1,1,2-Trimethoxyethane

Descripción

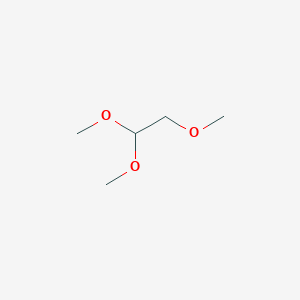

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1,1,2-trimethoxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O3/c1-6-4-5(7-2)8-3/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYOZNCVZPFIXLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50179073 | |

| Record name | 1,1,2-Trimethoxyethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50179073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24332-20-5 | |

| Record name | 1,1,2-Trimethoxyethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24332-20-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,2-Trimethoxyethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024332205 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1,2-Trimethoxyethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50179073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,2-trimethoxyethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.963 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1,2-TRIMETHOXYETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/682PCN62W8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways for 1,1,2 Trimethoxyethane

Established Synthetic Routes

Established methods for synthesizing 1,1,2-trimethoxyethane involve both classical organic reactions and modern catalytic strategies utilizing renewable feedstocks.

Synthesis from Bromoacetaldehyde (B98955) Dimethyl Acetal (B89532) and Sodium Methoxide (B1231860)/Methanol (B129727)

A well-documented method for preparing this compound involves the reaction of bromoacetaldehyde dimethyl acetal with a solution of sodium methoxide in methanol. njit.edu In this nucleophilic substitution reaction, the methoxide ion displaces the bromide ion from the bromoacetal.

The reaction has been reported to achieve a 52% yield of this compound when bromoacetaldehyde dimethyl acetal is the limiting reagent. njit.edu A notable side product in this synthesis is 1,1,1-trimethoxyethane, which can form in yields of over 40%. njit.edu The formation of this orthoester side product is proposed to occur through an initial E2-type elimination reaction (dehydrohalogenation) to form a ketene (B1206846) acetal, followed by the addition of methanol across the double bond. njit.edu To favor the desired SN2 substitution over elimination, reaction conditions such as low base concentration and a more polar solvent medium can be adjusted. njit.edu For optimal results, it is crucial to use a sodium methoxide solution prepared from fresh sodium and absolute methanol to avoid contaminants like sodium carbonate and sodium hydroxide. njit.edu

Table 1: Synthesis of this compound from Bromoacetaldehyde Dimethyl Acetal

Data sourced from a study on the synthesis and rearrangement of cis- and trans-1,2-dimethoxyethylene. njit.edu

| Run No. | Temperature (°C) | Rate of Addition (ml/hr) | Reflux Time (hr) |

|---|---|---|---|

| 1 | 25 | 100 | 2 |

| 2 | 25 | 200 | 2 |

| 3 | 50 | 100 | 2 |

One-Pot Tandem Catalysis from Glucose over W-Beta Catalysts

A highly efficient and sustainable route for synthesizing this compound has been developed using glucose as a starting material. rsc.orgdntb.gov.ua This one-pot process employs a W-Beta zeolite catalyst in methanol and proceeds through a cascade of four distinct reaction stages: epimerization, retro-aldol condensation, acetalization, and etherification. rsc.orgrsc.org This chemo-catalytic approach can achieve a high yield of 54.2% at 200°C and 4.0 MPa N₂ after 4 hours. rsc.orgrsc.org

The success of this tandem catalysis is attributed to the bifunctional nature of the W-Beta catalyst. rsc.org The catalyst possesses both Lewis acid sites, which facilitate the initial sugar transformations, and Brønsted acid sites, which are active in the final etherification step. rsc.org Specifically, uniformly dispersed tungsten species (0.5 wt%) stabilized by the silanol (B1196071) nests of the Beta zeolite support are key to the high yield. rsc.orgrsc.orgresearchgate.net

Table 2: Optimal Conditions for One-Pot Synthesis of this compound from Glucose

Data sourced from research on tandem catalysis over W-Beta catalysts. rsc.orgrsc.org

| Parameter | Value |

|---|---|

| Catalyst | 0.5 wt% W-Beta |

| Substrate | Glucose |

| Solvent | Methanol |

| Temperature | 200 °C |

| Pressure | 4.0 MPa N₂ |

| Time | 4.0 hours |

The first step in the reaction pathway is the epimerization of glucose (a C6 sugar) into mannose. rsc.orgresearchgate.net This transformation is facilitated by the medium-strength Lewis acid sites that arise from framework W⁵⁺ species in the catalyst. rsc.orgrsc.org These Lewis acid sites effectively promote the glucose epimerization while simultaneously inhibiting the competing isomerization reaction that would convert glucose into fructose. rsc.orgresearchgate.net

Following epimerization, the mannose (C6) undergoes a retro-aldol condensation (RAC). rsc.orgresearchgate.net This C-C bond cleavage reaction is also catalyzed by the medium Lewis acid sites of the W-Beta catalyst. rsc.orgrsc.org The RAC process splits the six-carbon sugar into a four-carbon intermediate, erythrose (C4), and a key two-carbon intermediate, glycolaldehyde (B1209225) (C2). rsc.orgrsc.org

The glycolaldehyde (GA) formed during the RAC step then reacts with the methanol solvent in an acetalization process. rsc.orgnih.gov This reaction converts the aldehyde functional group of glycolaldehyde into a more stable dimethyl acetal, forming glycolaldehyde dimethyl acetal (GADMA). rsc.org This acetalization is a crucial intermediate step that prepares the C2 fragment for the final conversion. nih.govscispace.com

The final step in the tandem sequence is the etherification of an intermediate hydroxyl group to yield the target product, this compound. rsc.org This concluding transformation is catalyzed by the weak Brønsted acid sites present in the catalyst, which are derived from the residual silanol nests of the zeolite support. rsc.orgrsc.org

Role of W-Beta Catalysts: Lewis and Brønsted Acid Sites

The use of tungsten-based Beta zeolite catalysts (W-Beta) represents an innovative approach for producing this compound, particularly from renewable resources like glucose. dntb.gov.ua The efficacy of these catalysts is rooted in the presence and interplay of both Lewis and Brønsted acid sites. researchgate.netdokumen.pub

Lewis acid sites, which can be associated with framework tungsten species or extra-framework metal-oxide clusters, are crucial for catalyzing isomerization and retro-aldol condensation reactions. researchgate.netmdpi.com For instance, in the conversion of glucose, Lewis acid sites facilitate the initial isomerization to fructose. researchgate.net Brønsted acid sites, on the other hand, are typically involved in dehydration and etherification steps. researchgate.netdokumen.pub The synergy between these two types of acid sites on the W-Beta catalyst is essential for the multi-step, one-pot transformation of sugars into this compound. researchgate.netresearchgate.net The relative ratio of Lewis to Brønsted acid sites can influence reaction pathways and product selectivity. dokumen.pub

| Site Type | Role in Synthesis | Relevant Reactions |

| Lewis Acid Sites | Electron pair acceptor | Isomerization (e.g., glucose to fructose), Retro-Aldol Condensation (RAC) researchgate.net |

| Brønsted Acid Sites | Proton donor | Dehydration, Acetalization, Etherification researchgate.netdokumen.pub |

Proposed Novel Reaction Pathway via C4 and C2 Intermediates

A proposed novel pathway for the synthesis of this compound from hexose (B10828440) sugars like glucose involves a cascade of reactions catalyzed by W-Beta in a methanol solvent. dntb.gov.uaresearchgate.net This one-pot process includes epimerization, retro-aldol condensation (RAC), acetalization, and etherification. researchgate.netresearchgate.net

The key step in this pathway is the retro-aldol condensation of the sugar, which cleaves the C-C bond. This reaction can lead to the formation of smaller, more reactive intermediates. Specifically, the cleavage of a C6 sugar can yield C4 (erythrose) and C2 (glycolaldehyde) fragments. researchgate.net These intermediates then undergo subsequent reactions in the methanol medium. The glycolaldehyde (a C2 intermediate) can be converted into this compound through acetalization and etherification processes. researchgate.netresearchgate.net This pathway highlights a method for converting biomass-derived carbohydrates into valuable C2 platform chemicals. researchgate.net

Reaction Cascade for this compound from Glucose

Traditional Routes Involving Acetaldehyde Chlorination

A more traditional synthetic route to this compound involves the use of chlorinated C2 compounds derived from acetaldehyde. Anhydrous chloroacetaldehyde (B151913) can be produced, albeit in low yields, by the direct chlorination of dry acetaldehyde. chemcess.com

A common laboratory and industrial preparation starts with chloroacetaldehyde dimethyl acetal. This precursor is reacted with sodium methoxide in methanol to yield this compound via a nucleophilic substitution reaction, where the methoxide ion displaces the chloride atom. chemcess.comchemicalbook.com A similar method utilizes bromoacetaldehyde dimethyl acetal, which upon reaction with sodium methoxide, gives a 52% yield of this compound. njit.edu

Another related approach involves the synthesis of the isomeric compound 2-chloro-1,1,1-trimethoxyethane (B51130) from methyl chloroacetate (B1199739) and trimethyl orthoformate in the presence of an acid catalyst. google.comsmolecule.com

| Starting Material | Reagent | Key Process |

| Chloroacetaldehyde Dimethyl Acetal | Sodium Methoxide | Nucleophilic Substitution chemcess.com |

| Bromoacetaldehyde Dimethyl Acetal | Sodium Methoxide | Nucleophilic Substitution njit.edu |

| Acetaldehyde | Chlorine | Chlorination chemcess.com |

Hydrolysis of this compound to Methoxyacetaldehyde (B81698) for Subsequent Reactions

This compound is also known as methoxyacetaldehyde dimethyl acetal. nih.govtcichemicals.com This nomenclature indicates that it is the acetal of methoxyacetaldehyde. As with other acetals, it can undergo hydrolysis under acidic conditions to revert to the parent aldehyde and alcohol.

In this case, the hydrolysis of this compound would yield methoxyacetaldehyde and two equivalents of methanol. Methoxyacetaldehyde itself is a valuable intermediate for further chemical synthesis. For example, this compound can be used as a starting material in reactions where the controlled release or in situ formation of methoxyacetaldehyde is desired. A patent describes reacting this compound with hydroxylamine (B1172632) hydrochloride in methanol, a process that involves the reactivity of the aldehyde precursor. google.com The hydrolysis step is crucial for unmasking the aldehyde functionality, allowing it to participate in subsequent reactions. acs.org

Reaction Conditions and Optimization in Synthesis

The efficiency and selectivity of the synthesis of this compound are highly dependent on the careful control of reaction conditions such as temperature, pressure, and the choice of solvent.

Temperature and Pressure Considerations

For the W-Beta catalyzed conversion of biomass, elevated temperatures are typically required to drive the multiple reaction steps. For instance, the chemocatalytic conversion of cellulose (B213188) to methyl glycolate, a related process using tungsten-based catalysts, is conducted at temperatures around 240 °C and under oxygen pressure of 1 MPa. researchgate.net Another study on the conversion of 5-hydroxymethylfurfural (B1680220) (HMF) in methanol used a temperature of 170 °C and an oxygen pressure of 10 bar. acs.org These conditions are necessary to achieve sufficient rates for C-C bond cleavage and subsequent reactions.

In contrast, syntheses involving chlorinated intermediates often require more moderate or even low temperatures to control selectivity. The preparation of 2-chloro-1,1,1-trimethoxyethane, for example, involves an initial cooling step to between -10 °C and 0 °C during the addition of an acid catalyst to manage exothermicity. google.com The subsequent reaction is then conducted at a mildly elevated temperature of 30 °C to 80 °C (preferably 35-45 °C) for 1 to 3 hours. google.com

| Synthetic Route | Temperature Range | Pressure |

| W-Beta Catalysis (related) | 170 - 240 °C | 10 bar O₂ / 1 MPa O₂ researchgate.netacs.org |

| Chlorinated Intermediates | -10 °C to 80 °C | Atmospheric google.com |

Solvent Effects in Synthesis

The solvent plays a critical role in the synthesis of this compound, acting as both a reaction medium and, in some cases, a reagent.

In the W-Beta catalyzed conversion of glucose, methanol is not only the solvent but also the reactant that forms the methoxy (B1213986) groups in the final product through acetalization and etherification. researchgate.net The choice of an alcohol solvent with Lewis acidity can facilitate the C-C splitting process even under catalyst-free conditions, with the conversion being fastest in methanol compared to other alcohols like isopropanol. researchgate.net

For traditional routes using chlorinated precursors, polar solvents are generally employed. In the synthesis of 2-chloro-1,1,1-trimethoxyethane from methyl chloroacetate, suitable organic solvents include alcohols (methanol, ethanol), ketones (acetone), or nitriles (acetonitrile). google.com These polar solvents help to dissolve the reactants and facilitate the ionic reaction steps. In syntheses starting from chloroacetaldehyde dimethyl acetal, methanol serves as both the solvent and the source of the methoxide nucleophile (in the form of sodium methoxide). chemcess.com

Catalyst Selection and Activity

The choice of catalyst is critical in the synthesis of this compound and significantly influences reaction efficiency and product distribution.

Acid catalysts are fundamental in the reaction between methoxyacetaldehyde and methanol. nbinno.com In the synthesis from glucose, W-Beta catalysts have proven effective. rsc.org Specifically, a 0.5 wt% tungsten species stabilized on a Beta zeolite support demonstrated high activity, achieving a 54.2% yield of this compound at 200°C and 4.0 MPa N₂ pressure over 4 hours. rsc.org The catalytic activity is attributed to a dual-functional mechanism where medium Lewis acidity from framework W⁵⁺ species facilitates glucose epimerization and retro-aldol condensation, while weak Brønsted acidity from residual silanol nests acts as the active site for etherification. rsc.org

In related transformations, the ratio of Brønsted to Lewis acid sites (B/L ratio) on a catalyst is crucial. rsc.org For example, in the conversion of cellulose to methyl levulinate, a high B/L ratio is necessary to suppress the formation of by-products, including this compound. rsc.org Catalysts with a higher proportion of Lewis acid sites tend to favor the C-C bond cleavage that leads to the formation of this compound. rsc.org

The table below summarizes the catalysts and their performance in reactions involving this compound.

| Catalyst | Reactants | Product(s) | Key Findings |

| Acid Catalyst | Methoxyacetaldehyde, Methanol | This compound | Standard synthesis method. nbinno.com |

| W-Beta (0.5 wt% W) | Glucose, Methanol | This compound | Achieved 54.2% yield; dual-functional mechanism. rsc.org |

| Alumina (Al₂O₃) | This compound | cis- and trans-1,2-Dimethoxyethylene | Pyrolysis at 300°C yields a cis-rich mixture. acs.org |

| Niobium-based phosphate (B84403) (high Lewis acid) | Cellulose, Methanol | Methyl levulinate, this compound | Higher Lewis acidity favors by-product formation. rsc.org |

By-product Formation and Control in Synthetic Processes

The formation of by-products is a significant consideration in the synthesis of this compound and related processes. In the Williamson ether synthesis, a major side product observed was 1,1,1-trimethoxyethane, which was formed in over 40% yield. njit.edu The formation of this orthoester is postulated to occur through an initial E2-type elimination reaction followed by the addition of methanol to the resulting double bond. njit.edu

In the context of biomass conversion, the generation of this compound itself can be considered a by-product when other chemicals are the target. For example, during the acid-catalyzed conversion of cellulose to methyl levulinate in methanol, this compound is formed alongside methyl lactate (B86563) due to C-C bond cleavage. rsc.org The presence of Lewis acid sites on the catalyst promotes this cleavage. rsc.org Over a catalyst with a high Lewis acid content, the yield of this compound can be significant, reaching approximately 31% after 24 hours. rsc.org

Control over by-product formation can be exerted by careful selection of the catalyst and reaction conditions. To minimize the production of this compound and other C-C cleavage by-products during cellulose alcoholysis, a catalyst with a high Brønsted to Lewis acid ratio is preferred. rsc.org This is because Brønsted acids enhance the desired reaction pathways towards methyl levulinate, while Lewis acids favor the formation of this compound. rsc.org

The table below details common by-products and the conditions that influence their formation.

| Target Product | By-product(s) | Influencing Factors | Method of Control |

| This compound | 1,1,1-Trimethoxyethane | E2-type elimination followed by methanol addition. njit.edu | Optimization of reaction conditions. |

| Methyl Levulinate | This compound, Methyl Lactate | High Lewis acidity of the catalyst. rsc.org | Use of catalysts with a high Brønsted/Lewis acid ratio. rsc.org |

| cis- and trans-1,2-Dimethoxyethylene | Low boiling pyrolytic degradation products | High reaction temperatures (360-500°C) during pyrolysis. njit.edu | Maintaining optimal pyrolysis temperature (e.g., 300°C). acs.org |

Chemical Reactions and Mechanisms of 1,1,2 Trimethoxyethane

General Reactivity of Acetal (B89532) Functional Groups

1,1,2-Trimethoxyethane possesses an acetal functional group, which dictates its characteristic reactivity. Acetals are geminal-diether derivatives of aldehydes or ketones. rsc.org A key feature of the acetal group is its stability under neutral to strongly basic conditions. researchgate.net This lack of reactivity makes acetals excellent protecting groups for carbonyl functionalities in organic synthesis, shielding them from nucleophilic attack by reagents such as Grignard reagents or hydrides, which would otherwise react with an unprotected carbonyl group. libretexts.orglibretexts.org

The stability of acetals, however, gives way under acidic conditions. In the presence of an acid catalyst, particularly in aqueous media, the acetal linkage is readily hydrolyzed to regenerate the parent carbonyl compound and the corresponding alcohols. total-synthesis.com The reaction is reversible, and the formation of the acetal from a carbonyl compound and alcohols is typically driven to completion by removing the water formed during the reaction. total-synthesis.com

Role in Condensation Reactions

While direct participation of this compound in condensation reactions is not extensively documented, its structure as an acetal of methoxyacetaldehyde (B81698) suggests a potential role as a precursor in such reactions. Aldol condensations, for instance, are fundamental carbon-carbon bond-forming reactions that involve the reaction of an enolate ion with a carbonyl compound. wikipedia.orgkhanacademy.org

Since this compound can be readily hydrolyzed under acidic conditions to yield methoxyacetaldehyde, it can serve as a stable precursor that generates the reactive aldehyde in situ. This strategy can be advantageous when the aldehyde itself is unstable or prone to side reactions under the desired reaction conditions. The acetal functional group effectively masks the aldehyde, which can then be deprotected under specific acidic conditions to participate in a subsequent condensation reaction.

Pyrolysis of this compound to Yield Dimethoxyethylene Isomers

The thermal decomposition, or pyrolysis, of this compound serves as a method for the synthesis of cis- and trans-1,2-dimethoxyethylene. This reaction involves the elimination of methanol (B129727) from the parent compound.

The pyrolysis of this compound leads to the formation of a mixture of cis- and trans-1,2-dimethoxyethylene. This elimination reaction is a key step in a novel synthesis route for these isomers. njit.edu The reaction proceeds by breaking a carbon-oxygen and a carbon-hydrogen bond, with the concurrent formation of a carbon-carbon double bond and a molecule of methanol. The stereochemistry of the resulting alkene (cis vs. trans) is a significant aspect of this transformation.

The cis- and trans-isomers of 1,2-dimethoxyethylene (B79294) can be interconverted through catalytic isomerization. Mercuric acetate (B1210297) has been identified as a favorable catalyst for this process. njit.edu The equilibrium between the cis and trans isomers has been studied in both the liquid and vapor phases over a range of temperatures. njit.edu

Interestingly, the cis-isomer of 1,2-dimethoxyethylene is found to be more stable than the trans-isomer in both phases. njit.edu This phenomenon, known as the "cis-effect," is attributed to dipole-dipole interactions that lead to an increase in the carbon-carbon double bond strength in the cis-isomer due to shifts in electron density. njit.edu The thermodynamic parameters for this isomerization have been determined, providing insight into the relative stabilities of the two isomers. njit.edu

| Phase | Equation (ln K vs. T) | ΔH° (kcal/mol) | ΔS° (e.u./mol) |

|---|---|---|---|

| Liquid | ln K = -779.8/T + 0.6748 | +1.549 ± 0.019 | +1.34 ± 0.05 |

| Vapor | ln K = -727.2/T + 0.8335 | +1.445 ± 0.054 | +1.66 ± 0.15 |

Participation in Tandem Catalysis

The concept of tandem catalysis, where multiple catalytic transformations occur in a single pot, is a powerful strategy in organic synthesis. rsc.orgnih.gov Acetals, including this compound, can play a crucial role in such reaction sequences, primarily as protecting groups that are cleaved under specific conditions to reveal a reactive functionality.

For example, a tandem reaction could be designed where the stability of the acetal group in this compound is exploited during an initial catalytic step that is incompatible with an aldehyde. chemistrysteps.com Following this transformation, a change in reaction conditions, such as the introduction of an acid catalyst, could initiate the cleavage of the acetal. rsc.org This would unmask the methoxyacetaldehyde, allowing it to participate in a subsequent catalytic cycle. Such a sequence allows for the orchestration of multiple, otherwise incompatible, reactions in a single vessel, improving efficiency and reducing waste. rsc.org

Applications of 1,1,2 Trimethoxyethane in Advanced Organic Synthesis

Intermediate in Complex Molecule Synthesis

As an intermediate, 1,1,2-trimethoxyethane provides a masked aldehyde functionality, which is crucial in multi-step syntheses where the reactivity of a free aldehyde group would interfere with other desired transformations.

Precursor for Azabicyclic Compounds

Role in Photochromic Molecule Synthesis

Photochromic molecules, which undergo reversible color changes upon exposure to light, are of significant interest for applications in optical data storage, molecular switches, and smart materials. researchgate.net The synthesis of these molecules, particularly diarylethenes, often involves the construction of heterocyclic rings bearing specific substituents. rsc.org Although acetal-protected aldehydes are common intermediates in the synthesis of various organic molecules, a specific role for this compound in the synthesis of photochromic molecules is not described in the reviewed scientific literature. The synthesis of complex photochromic systems often requires highly specific building blocks, and while this compound could theoretically be used to introduce a methoxy-acetyl group, this particular application has not been a focus of published research.

Synthetic Applications in Chemical Research

The primary application of this compound in chemical research stems from its nature as a protected form of methoxyacetaldehyde (B81698). The acetal (B89532) group is stable under neutral or basic conditions but can be easily hydrolyzed under acidic conditions to release the aldehyde. This property is widely exploited in organic synthesis.

Protecting Group: In multi-step syntheses, it is often necessary to protect a reactive functional group, such as an aldehyde, while other parts of the molecule are being modified. This compound serves as an effective protecting group for the methoxyacetaldehyde moiety.

Aldehyde Surrogate: It acts as a stable, less volatile, and easier-to-handle surrogate for the more reactive methoxyacetaldehyde. This is particularly useful in reactions where the slow introduction or in-situ generation of the aldehyde is required.

One notable application is in pharmaceutical synthesis, where it has been utilized in the development of benzimidazole-based inhibitors for the insulin-like growth factor 1 receptor (IGF-1R), a target in cancer therapy. In this context, it plays a role in fine-tuning the chemical properties of drug candidates.

Below is a table summarizing the key synthetic applications of this compound.

Table 1: Synthetic Applications of this compound| Application Area | Role of this compound | Example |

|---|---|---|

| Protecting Group Chemistry | Masks a reactive aldehyde function | Used in multi-step synthesis to prevent unwanted side reactions of the aldehyde group. |

| Pharmaceutical Synthesis | Reagent and building block | Employed in the synthesis of IGF-1R inhibitors for cancer research. |

| Aldehyde Surrogate | Stable source of methoxyacetaldehyde | Allows for the controlled release of the aldehyde under specific reaction conditions. |

Use in Materials Science Research

In materials science, there is growing interest in the development of advanced electrolytes for next-generation lithium batteries. arxiv.org Glymes, which are ethers based on ethylene (B1197577) glycol, have shown promise as electrolyte solvents due to their stability, safety, and low toxicity. arxiv.org this compound shares structural similarities with glymes, containing ether linkages that can coordinate with lithium ions.

While specific research focusing on this compound as a primary electrolyte solvent is limited, its properties suggest potential as an electrolyte additive. Additives are crucial for improving the performance of lithium-ion batteries by enhancing the stability of the solid electrolyte interphase (SEI) on the anode and protecting the cathode from degradation at high voltages. rsc.org

The potential benefits of using a glyme-like compound such as this compound as an electrolyte additive could include:

Improved SEI Formation: The decomposition products of the additive on the electrode surface could form a more stable and ionically conductive SEI layer.

Enhanced Safety: Glymes and similar ethers are generally less flammable than the carbonate solvents typically used in lithium-ion batteries. unife.it

Increased Ion Mobility: The coordination of the ether groups with lithium ions can influence ion transport properties within the electrolyte. osti.gov

Further research is needed to fully explore and validate the use of this compound in this capacity. The table below outlines the potential research directions for this compound in materials science.

Table 2: Potential Materials Science Applications of this compound| Research Area | Potential Role | Desired Outcome |

|---|---|---|

| Lithium-Ion Batteries | Electrolyte Additive | Formation of a stable SEI, improved cycling stability, enhanced safety. |

| Polymer Electrolytes | Monomer or Plasticizer | Development of solid-state batteries with improved safety and performance. |

| Surface Coatings | Precursor for thin films | Creation of functional coatings with specific chemical properties. |

Analytical and Characterization Techniques in Research

Spectroscopic Analysis (e.g., GC-MS for identification in complex mixtures)

Spectroscopic techniques are indispensable for elucidating the molecular structure of 1,1,2-trimethoxyethane and identifying it, often in combination with chromatographic separation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful hybrid technique ideal for identifying this compound in complex mixtures. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides data on the molecular weight and fragmentation pattern of each component, which allows for positive identification.

The electron ionization (EI) mass spectrum of this compound is available through resources like the NIST Chemistry WebBook nist.gov. The mass spectrum displays a characteristic fragmentation pattern that serves as a molecular fingerprint. The molecular ion peak ([M]⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (120.15 g/mol ). However, acetals can sometimes exhibit a weak or absent molecular ion peak. The most abundant fragments provide structural clues.

Key Fragmentation Data for this compound:

A detailed analysis of the mass spectrum reveals significant fragment ions that are characteristic of the this compound structure. The interpretation of these fragments is crucial for its unambiguous identification.

| m/z Ratio | Possible Fragment Ion | Structural Interpretation |

| 75 | [CH(OCH₃)₂]⁺ | This is often the base peak, resulting from the cleavage of the C-C bond, indicating the presence of the dimethyl acetal (B89532) group. |

| 45 | [CH₂OCH₃]⁺ | This fragment arises from the cleavage of the bond between the two carbon atoms of the ethane (B1197151) backbone. |

| 89 | [M - OCH₃]⁺ | Loss of a methoxy (B1213986) radical from the molecular ion. |

| 59 | [CH(OCH₃)]⁺ or [CH₂CH₂OCH₃]⁺ | Further fragmentation products. |

| Data interpreted from spectral information available in the NIST Chemistry WebBook nist.gov. |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound, also available in the NIST database, would show characteristic absorption bands for C-H and C-O bonds nist.gov.

Characteristic IR Absorption Bands for this compound:

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| ~2950-2850 | C-H stretch | Alkane (CH, CH₂, CH₃) |

| ~1150-1050 | C-O stretch | Ether and Acetal |

| ~1450 | C-H bend | Alkane (CH₂, CH₃) |

| Data interpreted from spectral information available in the NIST Chemistry WebBook nist.gov. |

The absence of a strong, broad peak around 3300 cm⁻¹ would confirm the absence of hydroxyl (-OH) groups, and the absence of a strong peak around 1700 cm⁻¹ would rule out the presence of a carbonyl (C=O) group.

Purity Determination Methods (e.g., GC)

Gas chromatography (GC) is the standard method for determining the purity of volatile compounds like this compound. Commercial suppliers often specify a purity of ≥98.0% as determined by GC.

The method involves injecting a sample into the GC, where it is vaporized and carried by an inert gas through a column. The column separates the sample into its individual components based on their boiling points and interactions with the stationary phase. A detector at the end of the column measures the amount of each component. The purity is calculated by comparing the peak area of this compound to the total area of all peaks in the chromatogram.

Representative GC Parameters for Purity Analysis:

The following table outlines plausible GC conditions for the purity determination of this compound, extrapolated from methods for related compounds.

| Parameter | Value | Rationale/Reference |

| Column | Rxi®-1301Sil MS (30 m x 0.25 mm x 0.25 µm) or equivalent polar column | Cyano-based columns provide good resolution for glycol ethers restek.comgcms.cz. |

| Carrier Gas | Helium or Hydrogen | Inert carrier gas is standard for GC. |

| Inlet Temperature | 250 °C | Ensures complete vaporization of the sample. |

| Detector | Flame Ionization Detector (FID) | FID is a robust and widely used detector for organic compounds. |

| Oven Program | Initial Temp: 50°C, hold 2 min; Ramp: 10°C/min to 200°C, hold 5 min | A temperature ramp is used to effectively separate compounds with different boiling points. |

| Injection Mode | Split | A split injection is suitable for analyzing a neat or concentrated sample to avoid column overload. |

| These parameters are illustrative and would require optimization for specific instrumentation and applications. |

Theoretical and Computational Studies of 1,1,2 Trimethoxyethane

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemistry, allowing for the prediction of molecular properties with high accuracy. These methods are used to study various aspects of 1,1,2-trimethoxyethane, from its fundamental thermodynamic properties to its conformational preferences and interactions in solution.

Enthalpy of Formation Calculations

The enthalpy of formation is a key thermodynamic quantity that indicates the stability of a compound. While experimental determination can be challenging, quantum chemical calculations offer a powerful alternative for obtaining this data. However, a review of the scientific literature did not yield specific studies detailing the calculation of the enthalpy of formation for this compound.

Steric Effects and Conformational Analysis

Solvation Effects and Intermolecular Interactions

The behavior of this compound in a solvent is governed by intermolecular interactions. Computational models can simulate the solvent environment and calculate the solvation energy, providing insights into its solubility and reactivity in different media. These calculations can also characterize non-covalent interactions, such as hydrogen bonds and van der Waals forces, between this compound and solvent molecules. At present, specific theoretical studies focusing on the solvation effects and intermolecular interactions of this compound have not been reported in the available scientific literature.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques, such as molecular dynamics and Monte Carlo methods, are used to study the dynamic behavior of molecules over time. These simulations can provide a deeper understanding of the macroscopic properties of this compound based on its molecular interactions. A search of the relevant literature did not uncover any specific molecular modeling or simulation studies focused on this compound.

Environmental and Biological Research Contexts

Detection as a Volatile Compound in Biological Systems (e.g., Fungal Cultures)

1,1,2-Trimethoxyethane has been identified as a volatile organic compound (VOC) in fungal cultures. Specifically, research involving the analysis of volatile compounds from liquid cultures of Trichoderma harzianum strain FA1132 led to the detection of this compound. oup.comoup.com This identification was achieved through gas chromatography-mass spectrometry (GC-MS), a powerful analytical technique for separating and identifying individual compounds within a complex mixture.

In the study, three different capillary columns with varying polarities (nonpolar, medium polar, and high polar) were used to separate the volatile compounds produced by the fungus. oup.comoup.com this compound was one of the numerous compounds identified, highlighting the diverse range of VOCs that can be produced by a single fungal species. The detection of this compound contributes to the growing body of knowledge on the volatilome of Trichoderma, a genus of fungi known for its importance in biocontrol and plant growth promotion. sid.irnih.govansfoundation.org

The following table summarizes the key details of the detection of this compound in Trichoderma harzianum cultures:

| Parameter | Details |

| Organism | Trichoderma harzianum strain FA1132 |

| Culture Type | Liquid Culture |

| Analytical Method | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Compound | This compound |

| Molecular Formula | C5H12O3 |

| Molecular Weight | 120 |

Data sourced from studies on the volatile compounds of Trichoderma harzianum. oup.comoup.com

Considerations in Biomass Conversion Research

This compound is a significant compound in the context of biomass conversion research, particularly in the catalytic conversion of biomass-derived sugars into valuable chemicals. Research has demonstrated the efficient, one-pot transformation of glucose, a primary component of lignocellulosic biomass, into this compound. This process is achieved through a series of catalytic reactions, including epimerization, retro-aldol condensation, acetalization, and etherification.

One notable study utilized a W-Beta catalyst in a methanol (B129727) phase to achieve a high yield of this compound from glucose. The uniform dispersion of tungsten species on the Beta zeolite support was found to be crucial for the catalyst's efficiency. This research highlights a novel reaction pathway for the conversion of glucose into this compound via C4 and C2 intermediates.

The following table outlines the key parameters and findings from a representative study on the catalytic conversion of glucose to this compound:

| Parameter | Details |

| Feedstock | Glucose |

| Product | This compound |

| Catalyst | W-Beta zeolite |

| Reaction Type | One-pot tandem catalysis |

| Key Processes | Epimerization, Retro-aldol condensation, Acetalization, Etherification |

| Solvent | Methanol |

This data is based on research into the efficient one-pot tandem catalysis of glucose.

The production of this compound from biomass is an area of active research, with studies exploring various catalysts and reaction conditions to optimize yield and efficiency. This line of inquiry is part of a broader effort to develop sustainable methods for producing chemicals and fuels from renewable resources, thereby reducing reliance on fossil fuels.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.